2-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)-N,N-dimethylbenzamide
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Overview
Description
2-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)-N,N-dimethylbenzamide is a complex organic compound with a unique structure that includes a benzamide core, a dimethylpropanoyl group, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)-N,N-dimethylbenzamide typically involves multiple steps. One common method includes the reaction of N,N-dimethylbenzamide with 2,2-dimethylpropanoyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with a thiourea derivative to introduce the carbamothioyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or other reduced forms.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
2-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)-N,N-dimethylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein interactions.
Industry: It may be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to proteins, affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}-N-ethylbenzamide
- 2-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Uniqueness
2-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)-N,N-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C15H21N3O2S |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
2-(2,2-dimethylpropanoylcarbamothioylamino)-N,N-dimethylbenzamide |
InChI |
InChI=1S/C15H21N3O2S/c1-15(2,3)13(20)17-14(21)16-11-9-7-6-8-10(11)12(19)18(4)5/h6-9H,1-5H3,(H2,16,17,20,21) |
InChI Key |
BVZCHQOAFNTPBE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC=CC=C1C(=O)N(C)C |
Canonical SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC=CC=C1C(=O)N(C)C |
Origin of Product |
United States |
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